N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride
Description
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Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,4-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S.ClH/c1-28-18-9-8-16(14-19(18)29-2)21(27)26(12-5-11-25-13-10-23-15-25)22-24-17-6-3-4-7-20(17)30-22;/h3-4,6-10,13-15H,5,11-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVHBAHCVCULQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=CC=CC=C4S3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a compound characterized by its unique structural features, combining an imidazole group with a benzo[d]thiazole moiety. Its potential biological activities are of significant interest in medicinal chemistry, particularly regarding antimicrobial and anticancer properties.
- Molecular Formula : C20H23ClN4O3S
- Molecular Weight : 459.0 g/mol
- CAS Number : 1219142-87-6
The compound's structure allows for diverse interactions within biological systems, which may enhance its therapeutic applications. The presence of both imidazole and thiazole functionalities is noteworthy as these groups are often associated with various biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzimidazoles and thiazoles have shown effectiveness against various pathogens, including:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | High activity | < 1 µg/mL |
| Candida albicans | Moderate to high activity | 3.9 µg/mL |
| Mycobacterium smegmatis | Low to moderate activity | 3.9 µg/mL |
Molecular docking studies suggest that these compounds interact with specific bacterial targets such as (p)ppGpp synthetases and FtsZ proteins, which are crucial for bacterial cell division and survival .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, related compounds have demonstrated the ability to inhibit cell proliferation in cancer cell lines such as Hep3B. Key findings include:
- Cell Cycle Arrest : Compounds similar to this compound have been shown to induce G2-M phase arrest in Hep3B cells, indicating a mechanism of action that may inhibit tumor growth.
| Compound | Cell Line | Effect on Cell Cycle | IC50 (µM) |
|---|---|---|---|
| 2a (similar compound) | Hep3B | G2-M arrest | 39.85 |
| Doxorubicin | Hep3B | G2-M arrest | 7.4 |
These findings suggest that the compound may possess significant anticancer properties, warranting further investigation into its mechanisms and potential therapeutic uses .
Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. For example:
- Antibacterial Evaluation : A study evaluated several derivatives against a panel of bacteria including MRSA and E. coli, establishing a correlation between structural modifications and enhanced antimicrobial efficacy.
- Anticancer Studies : Another investigation highlighted the compound's ability to reduce α-fetoprotein levels in Hep3B cells significantly compared to untreated controls, indicating a potential role in liver cancer treatment.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds featuring imidazole and thiazole structures exhibit promising antimicrobial properties. The specific compound has been tested for its efficacy against various bacterial strains, showing significant inhibitory effects.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Anticancer Potential
The compound has also been explored for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Study: Breast Cancer Cells
In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 70 |
| 50 | 45 |
Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes, particularly those involved in cancer metabolism and microbial resistance mechanisms.
Interaction with Biological Macromolecules
Research indicates that this compound can bind to various biological macromolecules such as proteins and nucleic acids, influencing their function.
Binding Studies
Fluorescence spectroscopy has shown that the compound binds effectively to DNA, suggesting potential applications in gene regulation or as a therapeutic agent targeting genetic material.
| Binding Affinity (K_d) | Method |
|---|---|
| 150 nM | Fluorescence Spectroscopy |
Material Science
The unique properties of N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride make it suitable for use in developing new materials with specific functionalities, such as sensors or catalysts.
Synthesis of Complex Molecules
As a versatile building block, this compound can be utilized in the synthesis of more complex organic molecules, particularly those designed for pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
